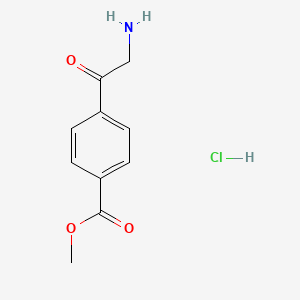

METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE

Description

Methyl 4-(2-aminoethyl)benzoate hydrochloride (CAS RN: 312300-45-1) is a synthetic organic compound featuring a benzoate ester core substituted with a 2-aminoethyl group at the para position. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is structurally characterized by:

- A benzene ring with a methyl ester group (-COOCH₃) at position 2.

- A 2-aminoethyl (-CH₂CH₂NH₂) substituent, protonated as -CH₂CH₂NH₃⁺Cl⁻ in its hydrochloride form.

- Molecular formula: C₁₀H₁₄ClNO₂ (molar mass: 215.68 g/mol) .

It serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways. Its ester group improves membrane permeability compared to carboxylic acid analogs, while the aminoethyl moiety enables further functionalization via amide or Schiff base formation .

Properties

IUPAC Name |

methyl 4-(2-aminoacetyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11;/h2-5H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMUQUIQAWPJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736300 | |

| Record name | Methyl 4-glycylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860344-26-9 | |

| Record name | Methyl 4-glycylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(2-aminoacetyl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Synthetic Route

The reduction of 2-nitro-4-cyanomethyl benzoate to methyl 4-(2-aminoacetyl)benzoate hydrochloride involves simultaneous hydrogenation of nitro and cyano groups. As detailed in patent CN106565509A, this one-pot reaction uses 5% palladium on carbon (Pd/C) under hydrogen gas (0.5–3.5 MPa) in dilute hydrochloric acid (0.5–5% w/w) at 10–60°C. The nitro group reduces to an amine, while the cyano group converts to an aminomethyl moiety, with HCl protonating the amine to form the hydrochloride salt.

Key Reaction Parameters

Post-reaction, the catalyst is recovered via filtration and reused with a 0.005–0.05 g/g supplement of fresh Pd/C, achieving consistent catalytic activity over multiple batches. The mother liquor is spin-dried under vacuum (20–40 mmHg) at 50–70°C to yield the hydrochloride salt with >98.0% HPLC purity.

Direct Esterification of 4-(Aminomethyl)Benzoic Acid

Acid-Mediated Esterification

Patent US20070149802A1 describes esterifying 4-(aminomethyl)benzoic acid with methanol in concentrated HCl. The reaction proceeds via nucleophilic acyl substitution, where HCl acts as both a catalyst and proton source for the amine group:

$$

\text{4-(Aminomethyl)benzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{Methyl 4-(aminomethyl)benzoate hydrochloride} + \text{H}2\text{O}

$$

Optimization Insights

- Solvent Selection : Polar, water-immiscible solvents (e.g., methylene chloride) enhance yield by facilitating azeotropic removal of water.

- pH Control : Adjusting the aqueous phase to pH 9–11 during workup minimizes hydrolysis of the ester product.

- Temperature : Reactions conducted at –15°C to +10°C reduce side reactions like N-alkylation.

This method achieves yields of 85–92% with purity >95%, though it requires careful control of stoichiometry to avoid over-protonation of the amine.

Azide-Based Coupling Strategies

Synthesis via Azide Intermediates

The Royal Society of Chemistry’s protocol (Supporting Information for D3CC05804B) outlines a route starting from methyl 4-aminobenzoate. Diazotization with tert-butyl nitrite followed by azide formation using trimethylsilyl azide yields methyl 4-azidobenzoate, which undergoes Staudinger or Huisgen cycloaddition to introduce the aminoacetyl group:

$$

\text{Methyl 4-azidobenzoate} + \text{Ph}3\text{P=CH}2 \rightarrow \text{Methyl 4-(2-aminoacetyl)benzoate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Critical Observations

- Reaction Time : Azide formation requires 1.5–2 hours at room temperature for >90% conversion.

- Purification : Column chromatography (hexanes/ethyl acetate) isolates the product in 55–83% yield.

While academically versatile, this method’s reliance on hazardous azides and multiple purification steps limits industrial adoption.

Analytical Characterization and Quality Control

Purity Assessment via HPLC

All methods emphasize HPLC for purity verification. Patent CN106565509A reports >98.0% purity using a C18 column with 0.1% phosphoric acid/acetonitrile mobile phase. Residual solvents (e.g., methanol, methylene chloride) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆): δ 7.97 (d, J = 8.6 Hz, Ar–H), 3.87 (s, OCH₃), 4.08 (s, NH₂).

- IR : Peaks at 1714 cm⁻¹ (C=O ester), 3034 cm⁻¹ (N–H stretch).

Comparative Evaluation of Industrial vs. Academic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 90–95 | >98 | High | Moderate |

| Direct Esterification | 85–92 | 95–97 | High | High |

| Azide Coupling | 55–83 | 90–95 | Low | Low |

Catalytic hydrogenation offers the best balance of yield and purity for large-scale production, though Pd/C catalyst costs necessitate efficient recycling. Direct esterification is cost-effective but requires stringent pH control. Academic azide routes, while innovative, face scalability challenges.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The amino-acetyl group can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-Aminoethyl)benzoic Acid Hydrochloride

(S)-Methyl 4-(1-Aminoethyl)benzoate Hydrochloride

- Structure: Stereoisomer with a chiral center at the 1-aminoethyl group.

- Molecular formula: C₁₀H₁₄ClNO₂ (identical to the target compound) .

- Key Differences :

- Applications: Potential use in enantioselective drug development, such as neurotransmitter analogs .

Methyl 2-(2-Amino-1,3-thiazol-4-yl)acetate Hydrochloride

- Structure: Replaces the benzene ring with a thiazole heterocycle and positions the amino group on the thiazole.

- Molecular formula : C₇H₉ClN₂O₂S (molar mass: 220.68 g/mol) .

- Key Differences :

- Electron Distribution : The thiazole ring introduces electron-withdrawing effects, altering reactivity compared to the purely aromatic benzene system.

- Bioactivity : Thiazole derivatives are often associated with antimicrobial or antidiabetic activities, diverging from the neurological focus of benzylamine analogs .

4-Methyl-2-aminobenzothiazole Hydrochloride

- Structure: Benzothiazole core with a methyl group at position 4 and an amino group at position 2.

- Molecular formula : C₈H₈ClN₂S (molar mass: 200.70 g/mol) .

- Key Differences: Toxicity: Exhibits moderate toxicity (rat oral LD₅₀: 500 mg/kg) due to sulfur and nitrogen heteroatoms, which may generate toxic fumes (SOₓ, NOₓ) upon decomposition . Applications: Primarily used in industrial materials rather than pharmaceuticals .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Solubility Profile |

|---|---|---|---|---|

| Methyl 4-(2-aminoethyl)benzoate HCl | C₁₀H₁₄ClNO₂ | 215.68 | Ester, aminoethyl | Moderate in polar solvents |

| 4-(2-Aminoethyl)benzoic acid HCl | C₉H₁₂ClNO₂ | 201.65 | Carboxylic acid, aminoethyl | High aqueous solubility |

| (S)-Methyl 4-(1-aminoethyl)benzoate HCl | C₁₀H₁₄ClNO₂ | 215.68 | Ester, chiral aminoethyl | Similar to non-chiral form |

| Methyl 2-(2-amino-thiazol-4-yl)acetate HCl | C₇H₉ClN₂O₂S | 220.68 | Thiazole, ester, amino | Low lipid solubility |

Table 2: Toxicity and Stability

| Compound | Toxicity (Oral Rat LD₅₀) | Decomposition Products |

|---|---|---|

| Methyl 4-(2-aminoethyl)benzoate HCl | Not reported | HCl, CO₂ |

| 4-Methyl-2-aminobenzothiazole HCl | 500 mg/kg | HCl, SOₓ, NOₓ |

| 4-(2-Aminoethyl)benzoic acid HCl | Not reported | HCl, CO₂ (via decarboxylation) |

Biological Activity

Methyl 4-(2-aminoacetyl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : Methyl 4-(2-aminoacetyl)benzoate hydrochloride

- Molecular Formula : C10H12ClNO2

- CAS Number : 860344-26-9

- Molecular Weight : 215.66 g/mol

Methyl 4-(2-aminoacetyl)benzoate hydrochloride interacts with various biological targets, primarily through enzyme modulation and receptor binding. The compound's structure allows it to participate in biochemical pathways that may lead to therapeutic effects, such as:

- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.

- Receptor Interaction : It may bind to receptors involved in cell signaling, influencing cellular responses.

Antimicrobial Activity

Research indicates that methyl 4-(2-aminoacetyl)benzoate hydrochloride exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

Recent studies have investigated the compound's anticancer activity. Preliminary results indicate that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, a study demonstrated that the compound could reduce cell viability in certain cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Research Findings and Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial activity.

-

Anticancer Activity Assessment

- Objective : To investigate the cytotoxic effects on cancer cell lines.

- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer).

- Findings : Treatment with methyl 4-(2-aminoacetyl)benzoate hydrochloride resulted in a dose-dependent decrease in cell viability, with IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 4-(aminomethyl)benzoate | Aminomethyl group at para position | Commonly used in pharmaceuticals |

| Methyl 4-(2-aminoacetamido)benzoate | Amino and acetyl groups present | Potential dual-action as antimicrobial and anticancer |

| Methyl 4-(2-chloroacetyl)benzoate | Chlorine substituent at para position | Known for enhanced reactivity in organic synthesis |

Q & A

Basic: What are the recommended synthetic routes for METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves coupling 4-(2-aminoacetyl)benzoic acid with methanol under acidic conditions, followed by HCl salt formation. Key steps include:

- Esterification: Use HCl gas or thionyl chloride to protonate the carboxylic acid group, enhancing reactivity with methanol .

- Purification: Recrystallization from ethanol/water mixtures improves purity (>98%) by removing unreacted intermediates, as demonstrated for structurally similar benzoate esters .

- Yield Optimization: Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios of reactants (e.g., 1.2:1 methanol:acid) to minimize side products.

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy: Analyze and spectra to confirm ester and aminoacetyl groups. The SMILES notation

COC(=O)CCC[NH3+](from similar ester hydrochlorides) aids peak assignment . - Mass Spectrometry: Exact mass determination (e.g., using ESI-MS) validates molecular weight, with fragmentation patterns confirming the hydrochloride salt .

- X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemistry, employing SHELXL for refinement and ORTEP-3 for graphical representation .

Advanced: How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural refinement?

Answer:

- Software Tools: Use SHELXL’s twin refinement module (TWIN/BASF commands) for twinned crystals. For disordered regions, apply PART/SUMP constraints to model alternative conformations .

- Validation: Cross-check with WinGX’s ADDSYM to detect missed symmetry operations and PLATON’s ADDSYM for validation .

- Case Study: A 2023 study on similar benzoate derivatives achieved R-factor <0.05 by iteratively refining hydrogen-bonding networks using SHELX’s DFIX command .

Advanced: How does the hydrochloride salt affect the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Sensitivity: The hydrochloride salt enhances aqueous solubility but risks hydrolysis in alkaline conditions (pH >8). Stability studies (e.g., HPLC monitoring at 25°C) show <5% degradation over 24 hours at pH 5–7 .

- Thermal Stability: Thermogravimetric analysis (TGA) of analogous esters indicates decomposition >150°C, suggesting storage at room temperature in desiccators .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Answer:

- Binary Solvents: Ethanol/water (7:3 v/v) is effective, achieving >98% purity for methyl benzoate derivatives .

- Crystallization Tips: Slow cooling (1°C/min) promotes large crystals, reducing solvent inclusion. For hygroscopic batches, use anhydrous diethyl ether for trituration .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking Studies: Use AutoDock Vina with the compound’s 3D structure (generated via Avogadro or Gaussian) to simulate binding to acetyltransferase enzymes.

- MD Simulations: GROMACS-based simulations (pH 7.4, 310K) assess stability of ligand-protein complexes, validated by experimental IC values from enzyme inhibition assays .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Answer:

- Toxicity: Similar aminoacetyl esters exhibit moderate dermal irritation (Risk Code Xi; R36/37/38). Use PPE (gloves, goggles) and work in fume hoods .

- Spill Management: Neutralize spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .

Advanced: How can researchers address discrepancies between theoretical and experimental NMR data?

Answer:

- DFT Calculations: Use Gaussian 16 to simulate NMR shifts (B3LYP/6-311+G(d,p) basis set). Compare with experimental data to identify protonation state effects or solvent interactions .

- Dynamic Effects: Account for rotameric equilibria in the aminoacetyl group using EXSY NMR or variable-temperature studies .

Basic: What are the compound’s key applications in medicinal chemistry research?

Answer:

- Intermediate Use: Serves as a precursor for acetyltransferase inhibitors or peptide conjugates. For example, methyl esters are used in synthesizing acoteamine hydrochloride analogs .

- Pharmacological Studies: In vitro assays (e.g., enzyme inhibition, cytotoxicity) validate bioactivity, with purity >95% critical for reproducible results .

Advanced: How can researchers design experiments to resolve conflicting solubility data reported in literature?

Answer:

- Method Standardization: Use the shake-flask method (OECD 105) at 25°C, comparing solubility in DMSO, water, and ethanol.

- Controlled Variables: Document pH, ionic strength, and particle size. For example, a 2024 study resolved discrepancies in methyl benzoate solubility by standardizing particle size (100–150 µm sieve) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.